(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine
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Overview
Description
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality and sets the stereochemistry.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is utilized in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, leading to changes in neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluoro-2-methylphenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(4-Fluoro-2-methylphenyl)ethan-1-amine: The racemic mixture containing both enantiomers.
1-(4-Fluoro-2-methylphenyl)propan-1-amine: A structurally similar compound with an additional carbon in the alkyl chain.
Uniqueness
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The presence of the fluorine atom also imparts distinct chemical reactivity and stability.
Properties
Molecular Formula |
C9H12FN |
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Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
PQULUYWADYJNDJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N |
Origin of Product |
United States |
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